6-Isopropyl-2-methylquinoline-4-carboxylic acid
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Overview
Description
6-Isopropyl-2-methylquinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C14H15NO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinolines are heterocyclic aromatic organic compounds that have been widely studied due to their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for producing quinoline derivatives. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. Modifications to this method, such as the use of microwave irradiation and ionic liquid media, have been developed to improve reaction efficiency and yield .
Another method is the Doebner–Von Miller reaction, which combines aniline with an aldehyde and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids . This reaction can be carried out under mild conditions and has been shown to be effective for synthesizing various quinoline derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and green chemistry principles, such as the use of non-toxic solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
6-Isopropyl-2-methylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinolines, in general, are known for their therapeutic potential, and this compound is no exception. It has been investigated for its potential use in drug development.
Industry: Quinolines are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives can interact with enzymes, receptors, and other proteins, leading to a range of biological effects. For example, they can inhibit the activity of certain enzymes involved in cell proliferation, making them potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug that also contains the quinoline scaffold.
Chloroquine: Another antimalarial drug with a similar structure.
Mefloquine: A quinoline derivative used to treat and prevent malaria.
Uniqueness
6-Isopropyl-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its isopropyl and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methyl-6-propan-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8(2)10-4-5-13-11(7-10)12(14(16)17)6-9(3)15-13/h4-8H,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCKQOKPSSPILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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